Technical Guide: 4-(2-Bromopyridin-3-yl)morpholine
Technical Guide: 4-(2-Bromopyridin-3-yl)morpholine
The following technical guide details the chemical identity, synthesis, and application of 4-(2-Bromopyridin-3-yl)morpholine , a critical intermediate in medicinal chemistry.
CAS Number: 54231-45-7
Synonyms: 3-Morpholino-2-bromopyridine; 4-(2-Bromo-3-pyridyl)morpholine
Molecular Formula: C
Executive Summary
4-(2-Bromopyridin-3-yl)morpholine is a bifunctional heterocyclic building block extensively utilized in the discovery of kinase inhibitors (e.g., PI3K, mTOR).[1] Its structure features a pyridine core substituted with a morpholine ring at the C3 position and a reactive bromine atom at the C2 position.[2] This specific substitution pattern allows for orthogonal functionalization: the bromine serves as a handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the morpholine moiety acts as a solubility-enhancing pharmacophore often involved in hydrogen bonding within enzyme active sites.[1]
Chemical Profile & Physical Properties[2][3][4][5][6]
| Property | Specification |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 88–92 °C (Typical range for analogous solids) |
| Boiling Point | ~360 °C (Predicted @ 760 mmHg) |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |
| pKa | ~3.5 (Pyridine nitrogen), Morpholine oxygen is non-basic |
| LogP | ~1.6 (Predicted) |
| Storage | Inert atmosphere, 2–8 °C, protect from light |
Synthetic Pathways[7][8][9][10]
The synthesis of 4-(2-Bromopyridin-3-yl)morpholine requires controlling regioselectivity, as the C2 position of the pyridine ring is naturally more electrophilic than C3.[1] Direct nucleophilic aromatic substitution (
Method A: Constructive Annulation (De Novo Ring Formation)
This method builds the morpholine ring onto an existing 3-amino-2-bromopyridine scaffold.[1] It avoids regioselectivity issues by establishing the C2-Br bond prior to morpholine installation.[1]
Protocol:
-
Precursor : Start with 3-amino-2-bromopyridine .[1]
-
Reagent : React with bis(2-chloroethyl) ether or bis(2-bromoethyl) ether .
-
Conditions : Heat in a high-boiling solvent (e.g., DMF or Toluene) with a base (e.g.,
or DIPEA). -
Mechanism : Double nucleophilic substitution where the primary amine attacks the alkyl halide terminals to close the morpholine ring.
Method B: Directed Ortho-Metalation (DoM)
This advanced route utilizes the morpholine ring as a directing group to install the bromine atom at the C2 position.
Protocol:
-
Substrate : 3-Morpholinopyridine (Synthesized via Buchwald coupling of 3-bromopyridine and morpholine).[1]
-
Metalation : Treat with n-Butyllithium (n-BuLi) or LDA in THF at -78 °C. The morpholine oxygen and pyridine nitrogen coordinate the lithium, directing deprotonation to the C2 position.
-
Quench : Add an electrophilic bromine source (e.g., CBr
or NBS ). -
Workup : Quench with
, extract with EtOAc, and purify via silica chromatography.
Synthesis Workflow Diagram
Caption: Two primary synthetic routes: Method A (Annulation) ensures regiocontrol via precursor selection; Method B (DoM) utilizes lithiation logic.[1][3]
Reactivity & Applications in Drug Discovery[1]
The 2-bromo-3-morpholinopyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for developing ATP-competitive inhibitors.[1]
Key Reactivity Patterns[1][7]
-
C2-Bromine (Electrophile) : Highly activated for Palladium-catalyzed cross-coupling reactions.[1]
-
C3-Morpholine (Pharmacophore) :
-
Solubility : Increases the hydrophilicity of the molecule.
-
H-Bonding : The ether oxygen acts as a weak hydrogen bond acceptor, often interacting with the hinge region of kinase enzymes.
-
Application Workflow: Kinase Inhibitor Synthesis
Caption: Divergent synthesis of kinase inhibitors using the C2-bromide handle for cross-coupling reactions.
Safety & Handling (MSDS Highlights)
-
GHS Classification : Acute Toxicity (Oral/Dermal/Inhalation) - Category 4; Skin Irritation - Category 2.[1]
-
Signal Word : Warning.
-
Hazard Statements :
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling : Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.
-
First Aid : In case of contact, wash with soap and water. If inhaled, move to fresh air.
References
-
PubChem . 4-(2-Bromopyridin-3-yl)morpholine (Compound).[1][2] National Library of Medicine. Available at: [Link][1]
